

(R)-Amlodipine-d4: A Technical Guide for Researchers

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Compound of Interest

Compound Name: (R)-Amlodipine-d4

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(R)-Amlodipine-d4 is the deuterium-labeled form of (R)-Amlodipine, the R-enantiomer of the widely used calcium channel blocker, Amlodipine.[1] Its primary application in research and drug development is as an internal standard for the bioanalytical quantification of Amlodipine and its enantiomers in various biological matrices.[2] The incorporation of four deuterium atoms (d4) on the ethoxy group of the molecule provides a distinct mass difference, allowing for precise and accurate measurement in mass spectrometry-based assays, without altering its chemical properties significantly.[3][4]

Chemical Identity and Properties

(R)-Amlodipine-d4 is a stable, isotopically labeled compound that is essential for pharmacokinetic and bioequivalence studies of Amlodipine.[2] Below is a summary of its key chemical and physical properties.

Property	Value	Reference
Chemical Name	(4R)-2-[[2-Amino(ethoxy-d4)methyl]-4-(2-chlorophenyl)-1,4-dihydro-6-methyl-3,5-pyridinedicarboxylic Acid 3-Ethyl 5-Methyl Ester	
Synonyms	(R)-(-)-Amlodipine-d4, Levamlodipine-d4	
CAS Number	1346616-97-4	
Molecular Formula	C ₂₀ H ₂₁ D ₄ ClN ₂ O ₅	
Molecular Weight	412.9 g/mol	
Appearance	White to Off-White Solid	
Solubility	Chloroform (Slightly), Methanol (Sparingly)	
Storage	-20°C Freezer	

Chemical Structure

The chemical structure of **(R)-Amlodipine-d4** is characterized by a dihydropyridine ring with a stereocenter at the 4-position, conferring its R-enantiomeric configuration. The deuterium labeling is located on the ethoxy moiety.

Figure 1: Chemical structure of **(R)-Amlodipine-d4**.

Synthesis Overview

While a detailed, step-by-step synthesis protocol for **(R)-Amlodipine-d4** is not readily available in the public domain, the general approach involves the use of deuterated starting materials or intermediates during the synthesis of Amlodipine. A patented method for preparing deuterium-enriched Amlodipine suggests that deuterated reagents can be incorporated at various stages of the synthesis. For the d4 labeling on the ethoxy group, a deuterated 2-chloroethanol could be utilized to introduce the labeled side chain. The synthesis of the Amlodipine backbone is often achieved through a Hantzsch dihydropyridine synthesis.

Experimental Protocols

(R)-Amlodipine-d4 is a critical component in bioanalytical methods for the quantification of Amlodipine enantiomers in biological samples, most notably in human plasma for pharmacokinetic studies. Below is a detailed experimental protocol for the analysis of (R)- and (S)-Amlodipine in human plasma using LC-MS/MS with **(R)-Amlodipine-d4** as an internal standard.

Bioanalytical Method for Amlodipine Enantiomers in Human Plasma by LC-MS/MS

1. Objective: To quantify the concentrations of (R)-Amlodipine and (S)-Amlodipine in human plasma.

2. Materials and Reagents:

- (R)-Amlodipine, (S)-Amlodipine, and **(R)-Amlodipine-d4** analytical standards
- Human plasma (with anticoagulant, e.g., K₂EDTA)
- Methanol (HPLC grade)
- Acetonitrile (HPLC grade)
- Isopropyl Alcohol (HPLC grade)
- Ethanolamine
- Formic acid
- Water (deionized or HPLC grade)
- Solid Phase Extraction (SPE) cartridges (e.g., Strata™-X 33 µm Polymeric Reversed Phase)

3. Instrumentation:

- High-Performance Liquid Chromatography (HPLC) system (e.g., SCIEX ExionLC™ AD)

- Tandem Mass Spectrometer (MS/MS) (e.g., SCIEX QTRAP® 4500 System)
- Chiral HPLC column (e.g., Lux® 3 µm Cellulose-4, 150 x 2 mm)

4. Sample Preparation (Solid Phase Extraction):

- Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
- To 100 µL of human plasma sample, add 5 µL of the **(R)-Amlodipine-d4** internal standard working solution.
- Add 500 µL of 0.2% v/v ethanolamine in water to the plasma sample and vortex.
- Load the sample onto the conditioned SPE cartridge.
- Wash the cartridge with 1 mL of water, followed by 1 mL of 20% methanol in water.
- Elute the analytes with 1 mL of 0.1% formic acid in methanol.
- Evaporate the eluent to dryness under a stream of nitrogen at 50°C.
- Reconstitute the residue in 100 µL of the mobile phase.

5. LC-MS/MS Analysis:

- Chromatographic Separation:
 - Column: Lux® 3 µm Cellulose-4 (150 x 2 mm)
 - Mobile Phase: 0.05% Ethanolamine in Acetonitrile and Isopropyl Alcohol (96:4 v/v)
 - Flow Rate: 0.3 mL/min
 - Elution Mode: Isocratic
- Mass Spectrometric Detection:
 - Ionization Mode: Electrospray Ionization (ESI), Positive

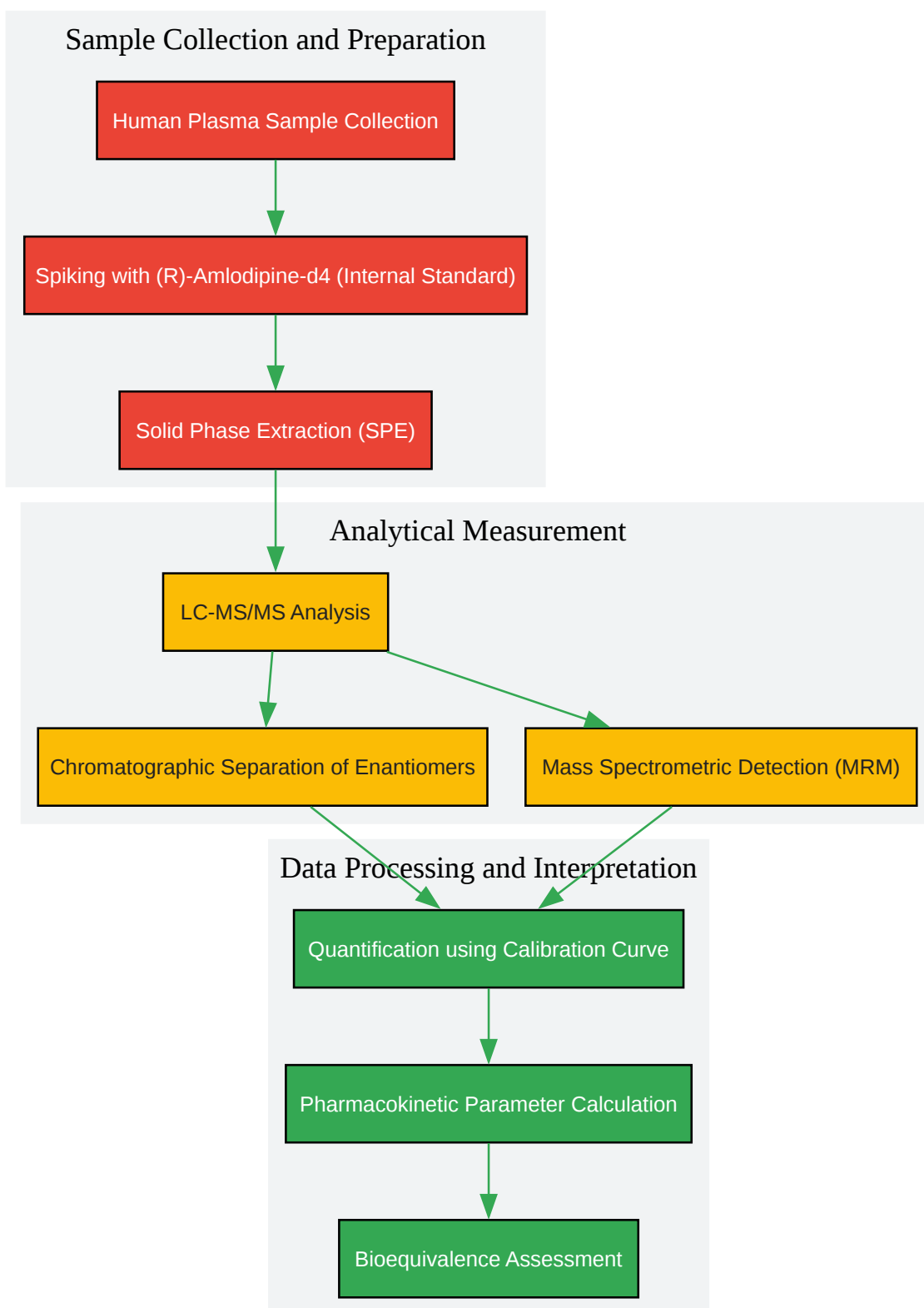
- Source Temperature: 300°C
- Ion Spray Voltage: 5500 V
- Multiple Reaction Monitoring (MRM) Transitions:
 - (R)-Amlodipine: m/z 409.3 → 237.9
 - (S)-Amlodipine: m/z 409.3 → 237.9
 - **(R)-Amlodipine-d4**: m/z 413.1 → 237.9

6. Data Analysis:

- Quantify the peak areas of the MRM transitions for each analyte and the internal standard.
- Calculate the concentration of each Amlodipine enantiomer in the plasma samples by comparing the peak area ratios of the analyte to the internal standard against a calibration curve.

Logical Workflow

The following diagram illustrates the typical workflow for a pharmacokinetic study utilizing **(R)-Amlodipine-d4**.



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Figure 2: Workflow for a pharmacokinetic study using (R)-Amlodipine-d4.

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